molecular formula C32H38N4O2 B11179180 N-(1-acetyl-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

N-(1-acetyl-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B11179180
M. Wt: 510.7 g/mol
InChI Key: PEDMVVUASKUULA-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its intricate molecular structure, which includes a tetrahydroquinoline core, an acetyl group, and a phenylpiperazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.

    Coupling with Phenylpiperazine: The final step involves the coupling of the tetrahydroquinoline derivative with phenylpiperazine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpiperazine moiety, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenylpiperazine derivatives.

Scientific Research Applications

N-(1-acetyl-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(1-acetyl-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to various receptors, including G-protein coupled receptors and ion channels, modulating their activity.

    Inhibit Enzymes: The compound may inhibit specific enzymes, leading to alterations in metabolic pathways.

    Modulate Signal Transduction: It can influence signal transduction pathways, affecting cellular responses and gene expression.

Comparison with Similar Compounds

N-(1-acetyl-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but differs in the substituents attached to the quinoline and piperazine rings.

    This compound: Another related compound with variations in the acetyl and phenyl groups.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H38N4O2

Molecular Weight

510.7 g/mol

IUPAC Name

N-(1-acetyl-2,6-dimethyl-3,4-dihydro-2H-quinolin-4-yl)-N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

InChI

InChI=1S/C32H38N4O2/c1-23-10-13-28(14-11-23)36(31-21-25(3)35(26(4)37)30-15-12-24(2)20-29(30)31)32(38)22-33-16-18-34(19-17-33)27-8-6-5-7-9-27/h5-15,20,25,31H,16-19,21-22H2,1-4H3

InChI Key

PEDMVVUASKUULA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C)N(C3=CC=C(C=C3)C)C(=O)CN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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